molecular formula C11H13NO2 B12824874 D-Styrylalanine

D-Styrylalanine

Cat. No.: B12824874
M. Wt: 191.23 g/mol
InChI Key: MCGSKGBMVBECNS-UHFFFAOYSA-N
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Description

D-Styrylalanine: is an unnatural amino acid with the molecular formula C11H13NO2 and a molecular weight of 191.23 g/mol It is a derivative of phenylalanine, where the phenyl group is substituted with a styryl group

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Styrylalanine can be synthesized through several methods. One common approach involves the use of phenylalanine ammonia-lyase (PAL) enzymes, which catalyze the elimination of ammonia from phenylalanine derivatives to form styrylalanine . The reaction conditions typically involve mild temperatures and neutral pH to maintain enzyme activity.

Industrial Production Methods: Industrial production of this compound often employs biocatalytic processes using recombinant PAL enzymes. These enzymes are produced in large quantities through fermentation processes involving genetically modified microorganisms. The biocatalytic process is preferred due to its high selectivity and environmentally friendly nature .

Chemical Reactions Analysis

Types of Reactions: D-Styrylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: D-Styrylalanine is used as a building block in the synthesis of complex organic molecules.

Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein engineering. It serves as a model compound for understanding the behavior of unnatural amino acids in biological systems .

Medicine: this compound derivatives have shown potential as therapeutic agents. They are investigated for their antimicrobial, anticancer, and anti-inflammatory properties. The compound’s ability to interact with biological targets makes it a promising candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of D-Styrylalanine involves its interaction with specific molecular targets. In biological systems, it can act as a substrate or inhibitor for enzymes involved in amino acid metabolism. The styryl group allows for unique binding interactions with enzyme active sites, influencing the compound’s activity and selectivity.

Comparison with Similar Compounds

Uniqueness: D-Styrylalanine is unique due to the presence of the styryl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with enzymes and other biological targets, making it a valuable compound for research and industrial applications .

Biological Activity

D-Styrylalanine is a derivative of phenylalanine characterized by a styryl group, which has garnered attention for its biological activities and potential applications in various fields, including medicinal chemistry and biochemistry. This compound exhibits unique properties that influence enzyme interactions, making it a subject of interest in research related to enzyme inhibition and metabolic pathways.

Enzyme Interaction

This compound has been studied primarily for its role as a reversible inhibitor in enzymatic reactions. A notable study involving phenylalanine ammonia-lyase (PcPAL) from Petroselinum crispum demonstrated that this compound acts as an inhibitor during the ammonia elimination process. The research indicated that this compound forms unproductive complexes with the enzyme, thereby affecting its catalytic efficiency.

Kinetic Resolution Studies

The kinetic behavior of this compound was analyzed through various experiments, which revealed significant insights into its inhibitory effects:

  • Kinetic Parameters : The study reported that when using racemic styrylalanines as substrates, the presence of this compound decreased the maximum reaction rate (Vmax) significantly compared to pure L-enantiomers. Specifically, Vmax decreased by 7.6-fold with wild-type PcPAL when rac-1a was used as a substrate, indicating strong inhibitory potential .
  • Enantiomeric Excess : The residual fractions from the kinetic resolution of racemic styrylalanines exhibited high enantiomeric excess (ee > 99%), suggesting that this compound does not undergo conversion in these reactions, further supporting its role as an effective inhibitor .

Structural Insights

Molecular modeling studies provided insights into the interactions between this compound and PcPAL. The modeling suggested that the enzyme-substrate complex is more relaxed with this compound compared to L-styrylalanine, which may account for the observed differences in catalytic activity. This structural flexibility could be pivotal in understanding how modifications to the styryl group influence enzyme binding and activity .

Study on Phenylalanine Ammonia-Lyase Variants

A comparative study on various mutants of PcPAL highlighted the effects of specific amino acid substitutions on substrate interaction and inhibition by this compound. Key findings included:

  • Mutant Analysis : Mutants such as F137V showed altered kinetic parameters when interacting with this compound, indicating that structural changes can modulate enzyme sensitivity to this inhibitor. For instance, while wild-type PcPAL exhibited a significant decrease in kcat upon interaction with this compound, the F137V variant showed only minor variations, suggesting a potential pathway for engineering more effective enzymes .
  • Substrate Scope Expansion : The study also explored the substrate scope of PcPAL towards bulky substrates like styrylacrylates, revealing that while some substrates were poorly accommodated, this compound's inhibitory effects were consistent across various tested compounds .

Implications for Drug Design

The biological activity of this compound has implications for drug design, particularly in developing inhibitors targeting specific enzymes involved in metabolic pathways. The ability to modulate enzyme activity through structural modifications opens avenues for synthesizing new therapeutic agents.

Summary Table of Key Findings

Study FocusKey FindingsReference
Enzyme InhibitionThis compound acts as a reversible inhibitor of PcPAL; Vmax decreased 7.6-fold with rac-1a
Kinetic ResolutionHigh enantiomeric excess (>99%) observed; D-enantiomers not converted
Mutant AnalysisF137V mutation reduces sensitivity to inhibition by this compound
Structural InsightsMolecular modeling indicates relaxed enzyme-substrate complex with this compound

Properties

IUPAC Name

2-amino-5-phenylpent-4-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c12-10(11(13)14)8-4-7-9-5-2-1-3-6-9/h1-7,10H,8,12H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCGSKGBMVBECNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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